2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
2-({6-[CHLORO(DIFLUORO)METHYL]-3-CYANO-4-METHYL-2-PYRIDYL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound featuring a pyridyl group, a cyano group, and a difluoromethyl group
Properties
Molecular Formula |
C18H16ClF2N3OS |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClF2N3OS/c1-10-4-5-11(2)14(6-10)23-16(25)9-26-17-13(8-22)12(3)7-15(24-17)18(19,20)21/h4-7H,9H2,1-3H3,(H,23,25) |
InChI Key |
MTJRRTRVGUOQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C(F)(F)Cl)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[CHLORO(DIFLUORO)METHYL]-3-CYANO-4-METHYL-2-PYRIDYL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the pyridyl group and the introduction of the difluoromethyl and cyano groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control the reaction environment and monitor the progress of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({6-[CHLORO(DIFLUORO)METHYL]-3-CYANO-4-METHYL-2-PYRIDYL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
2-({6-[CHLORO(DIFLUORO)METHYL]-3-CYANO-4-METHYL-2-PYRIDYL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to explore its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.
Industry: The compound is used in industrial processes and applications, such as the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-({6-[CHLORO(DIFLUORO)METHYL]-3-CYANO-4-METHYL-2-PYRIDYL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({6-[CHLORO(DIFLUORO)METHYL]-3-CYANO-4-METHYL-2-PYRIDYL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE include other pyridyl-containing compounds and those with similar functional groups, such as cyano and difluoromethyl groups.
Uniqueness
The uniqueness of 2-({6-[CHLORO(DIFLUORO)METHYL]-3-CYANO-4-METHYL-2-PYRIDYL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential applications across various fields. This compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable tool in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
